molecular formula C11H14N2O B7836343 2-(tert-Butyl)benzo[d]oxazol-6-amine

2-(tert-Butyl)benzo[d]oxazol-6-amine

Cat. No.: B7836343
M. Wt: 190.24 g/mol
InChI Key: VMMMPJQSGONHLP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzo[d]oxazol-6-amine is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a benzo[d]oxazole ring with an amine group at the 6th position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-aminophenol and tert-butyl isocyanate.

  • Reaction Conditions: The reaction involves the formation of the benzo[d]oxazole ring through a cyclization process. This can be achieved by heating the starting materials in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

  • Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to industrial levels by optimizing reaction conditions to maximize yield and minimize by-products.

  • Continuous Flow Chemistry: Advanced techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzo[d]oxazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Substitution reactions often require strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, such as nitro derivatives or carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as amines or alcohols.

  • Substitution Products: Substituted derivatives with different functional groups attached to the benzo[d]oxazole ring.

Scientific Research Applications

2-(tert-Butyl)benzo[d]oxazol-6-amine has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(tert-Butyl)benzo[d]oxazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(tert-Butyl)benzo[d]oxazol-6-amine is compared with other similar compounds to highlight its uniqueness:

  • 2-tert-Butylphenol: Similar in structure but lacks the oxazole ring and amine group.

  • 2-tert-Butylaniline: Similar in having a tert-butyl group but differs in the presence of the benzo[d]oxazole ring.

  • 2-tert-Butylbenzothiazole: Similar in having a heterocyclic ring but with sulfur instead of oxygen in the ring.

Properties

IUPAC Name

2-tert-butyl-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMPJQSGONHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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